6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide is a heterocyclic compound that features both pyrimidine and furan moieties. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties . Furans, on the other hand, are recognized for their therapeutic efficacy in various medicinal applications .
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors. These targets play crucial roles in various biological processes. For instance, a compound might target the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide typically involves the condensation of a pyrimidine derivative with a furan derivative under specific reaction conditions. One common method involves the use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the furan and pyrimidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine and furan derivatives.
Scientific Research Applications
6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antibacterial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide: shares similarities with other pyrimidine and furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined pyrimidine and furan moieties, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-17-11-6-10(14-8-15-11)12(16)13-7-9-4-3-5-18-9/h3-6,8H,2,7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENIUICWFHLNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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